1,4-dihydropyridines are a class of organic compounds characterized by a dihydropyridine ring. They are often synthesized via the Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium source []. DHPs have garnered significant attention in medicinal chemistry due to their diverse biological activities, most notably their calcium channel antagonist properties [, , , ].
Synthesis Analysis
The Hantzsch pyridine synthesis is the most common method for synthesizing 1,4-dihydropyridines. This reaction involves a one-pot condensation of an aldehyde, a β-ketoester (usually ethyl acetoacetate or methyl acetoacetate), and ammonia or an amine source []. The reaction proceeds through a series of steps involving imine formation, Michael addition, and cyclization.
Variations of the Hantzsch synthesis have been developed to improve yields and selectivity. For example, microwave irradiation and the use of Lewis acid catalysts have been shown to enhance the reaction rate and yield [].
Asymmetric synthesis of DHPs is an active area of research, with methods employing chiral auxiliaries and chiral catalysts being explored [, ].
Molecular Structure Analysis
X-ray crystallography studies have provided valuable insights into the structural features of DHPs and their relationship to biological activity [].
Chemical Reactions Analysis
Oxidation: DHPs are readily oxidized to the corresponding pyridines. This reaction is often utilized in metabolic studies of DHP drugs [].
Hydrolysis: DHPs containing ester groups can be hydrolyzed to the corresponding carboxylic acids [].
Mechanism of Action
The primary mechanism of action of 1,4-dihydropyridines is the inhibition of calcium influx through voltage-gated L-type calcium channels in vascular smooth muscle cells []. This inhibition leads to vasodilation and a decrease in blood pressure.
DHPs bind to a specific site on the α1 subunit of the L-type calcium channel, which differs from the binding site of other calcium channel blockers [].
The structure-activity relationship of DHPs is complex, with subtle changes in substituents leading to significant alterations in pharmacological activity [, ].
Applications
The primary application of 1,4-dihydropyridines is in the treatment of cardiovascular diseases, particularly hypertension [, , , ]. DHPs like nifedipine, amlodipine, and nicardipine are widely prescribed as antihypertensive agents. They have also been investigated for potential use in:
Cerebral vasospasm: Nimodipine, a DHP with high lipophilicity, has shown efficacy in reducing cerebral vasospasm following subarachnoid hemorrhage [, ].
Related Compounds
Nifedipine
Compound Description: Nifedipine, chemically known as dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, is a prominent calcium channel blocker widely recognized for its therapeutic applications in treating hypertension and angina pectoris []. Its mechanism of action involves inhibiting the influx of calcium ions into vascular smooth muscle cells, thereby inducing vasodilation and reducing blood pressure [].
Relevance: Nifedipine shares the core 1,4-dihydropyridine structure with dimethyl 1-cyclopropyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The primary structural difference lies in the aryl substituent at the 4-position. While the target compound features a 3-thienyl group, nifedipine possesses a 2-nitrophenyl substituent [], highlighting the significance of aryl substitutions in modulating the pharmacological properties of 1,4-dihydropyridines.
Nicardipine
Compound Description: Nicardipine, chemically identified as 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a dihydropyridine calcium channel blocker known for its use in managing hypertension and angina []. Its pharmacological activity stems from its ability to block L-type calcium channels, primarily in vascular smooth muscle cells, leading to vasodilation and subsequent reduction in blood pressure [].
Relevance: Nicardipine and dimethyl 1-cyclopropyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class, 1,4-dihydropyridines, and share the core structural features of this class []. Both compounds are structurally similar, having a 1,4-dihydropyridine ring, but differ significantly in their substituents, particularly at the 3- and 5-positions.
Nimodipine
Compound Description: Nimodipine, chemically known as isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a dihydropyridine calcium channel blocker known for its preferential action on cerebral blood vessels [, ]. It is primarily used to prevent and treat neurological deficits resulting from reduced blood flow to the brain, particularly after a subarachnoid hemorrhage [, ].
Nitrendipine
Compound Description: Nitrendipine, chemically identified as ethyl methyl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a dihydropyridine calcium channel blocker primarily recognized for its therapeutic applications in managing hypertension []. Its mechanism of action involves blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure [].
Compound Description: NKY-722 is a novel water-soluble dihydropyridine derivative recognized for its potent, slow-onset, and long-lasting antihypertensive activity [, , ]. It functions as a calcium antagonist, effectively inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation [, , ].
Compound Description: MN9202 is a 1,4-dihydropyridine derivative investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury [, ]. It has demonstrated efficacy in reducing blood creatine kinase and lactate dehydrogenase levels, improving blood pressure recovery, and prolonging survival time in animal models [].
Compound Description: TC-81 is a newly synthesized calcium antagonist belonging to the dihydropyridine class, investigated for its pharmacokinetic properties in various animal models [, ]. It exhibits potent calcium channel blocking activity, leading to vasodilation and a subsequent reduction in blood pressure [, ].
Compound Description: KW-3049 is a new calcium antagonist that demonstrates marked antihypertensive action []. It effectively suppresses blood pressure rise and exhibits potential in mitigating cardiac hypertrophy [].
Relevance: KW-3049 and dimethyl 1-cyclopropyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class, 1,4-dihydropyridines, as evidenced by their shared core structure. Both have a 1,4-dihydropyridine ring. They differ in the aryl substituent at the 4-position. KW-3049 has a m-nitrophenyl group, whereas the target compound has a 3-thienyl group []. KW-3049 also has a (R)-3-[(R)-1-benzyl-3-piperidyl] methyl ester at the 3-position and a methyl ester at the 5-position, whereas the target compound has two methyl esters at the 3- and 5-positions [].
Compound Description: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly referred to as Hantzsch ester, is a valuable reagent in organic synthesis []. It is often employed as a source of hydride ions in various reduction reactions [].
Relevance: Hantzsch ester represents the core structure of 1,4-dihydropyridines, making it a fundamental building block for synthesizing compounds like dimethyl 1-cyclopropyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The target compound can be considered a derivative of the Hantzsch ester with a cyclopropyl group at the 1-position and a 3-thienyl group at the 4-position [].
Compound Description: MPC-2101 is an asymmetric 4-aryl-1,4-dihydropyridine derivative recognized for its potent cerebral vasodilating activity []. It shows potential for therapeutic applications in conditions requiring increased cerebral blood flow.
Relevance: MPC-2101 and dimethyl 1-cyclopropyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class, 1,4-dihydropyridines, as evidenced by their shared core structure. They both have a 1,4-dihydropyridine ring and a 3-nitrophenyl group at the 4-position []. They differ in the ester substituents at the 3- and 5-positions. MPC-2101 has a cyclopropylmethyl and a methyl ester group, whereas the target compound has two methyl esters [].
Compound Description: MPC-1304, an asymmetric 4-aryl-1,4-dihydropyridine derivative, exhibits potent antihypertensive activity [, ]. It effectively reduces blood pressure and has potential therapeutic applications in managing hypertension [].
Sparfloxacin
Compound Description: Sparfloxacin, chemically identified as 5-amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a broad-spectrum antibiotic belonging to the fluoroquinolone class [, , , , ].
Relevance: While sparfloxacin is not a 1,4-dihydropyridine derivative, it is structurally related to dimethyl 1-cyclopropyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate because they both possess a cyclopropyl group. In sparfloxacin, the cyclopropyl group is directly attached to the quinolone core, while in the target compound, it is attached to the nitrogen atom of the dihydropyridine ring [, , , , ].
Orbifloxacin
Compound Description: Orbifloxacin, chemically known as 1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial infections [, ].
Relevance: Although orbifloxacin is not a 1,4-dihydropyridine, its structural similarity to dimethyl 1-cyclopropyl-4-(3-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate arises from the presence of a cyclopropyl group. In orbifloxacin, the cyclopropyl group is directly attached to the quinolone core [, ], whereas, in the target compound, it is attached to the nitrogen atom of the dihydropyridine ring.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.